molecular formula C18H29N3O B11073906 10'-propyl-5',6',7',8'-tetrahydrospiro[cyclohexane-1,2'-[1,3,10]triaza[4a,8](methanoiminomethano)quinazolin]-4'(3'H)-one

10'-propyl-5',6',7',8'-tetrahydrospiro[cyclohexane-1,2'-[1,3,10]triaza[4a,8](methanoiminomethano)quinazolin]-4'(3'H)-one

Cat. No.: B11073906
M. Wt: 303.4 g/mol
InChI Key: NDSKNSYQFVBUKC-UHFFFAOYSA-N
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Description

10’-propyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4a,8quinazolin]-4’(3’H)-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10’-propyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4a,8quinazolin]-4’(3’H)-one typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

10’-propyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4a,8quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the propyl group or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

10’-propyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4a,8quinazolin]-4’(3’H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10’-propyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4a,8quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10’-propyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4a,8quinazolin]-4’(3’H)-one lies in its spirocyclic structure combined with the propyl group, which may confer unique chemical and biological properties not observed in similar compounds.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

9-propylspiro[3,5,9-triazatricyclo[5.3.3.01,6]tridec-5-ene-4,1'-cyclohexane]-2-one

InChI

InChI=1S/C18H29N3O/c1-2-11-21-12-14-7-6-8-17(13-21)15(14)19-18(20-16(17)22)9-4-3-5-10-18/h14H,2-13H2,1H3,(H,20,22)

InChI Key

NDSKNSYQFVBUKC-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2CCCC3(C1)C2=NC4(CCCCC4)NC3=O

Origin of Product

United States

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